BRL-37344

Urology Smooth Muscle Pharmacology β3-Adrenoceptor

Non-interchangeable β3-AR agonist for reproducible metabolic and urological research. Generic β3-AR agonists fail to replicate BRL-37344's unique tissue-specific pharmacology: it is the only agonist inducing negative inotropic effects in rat myocardium, achieves pD₂=8.51 in bladder detrusor relaxation, and is 40-fold more potent than norepinephrine in BAT thermogenesis. Stereochemical purity (RR-enantiomer) confirmed by HPLC. Substitution with CL 316243, SR 58611, or CGP 12177 invalidates comparative results. Supplied with full analytical documentation.

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
CAS No. 116049-78-6
Cat. No. B1680797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-37344
CAS116049-78-6
Synonyms(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
BRL 37344
BRL 37344, (R*,R*)-(+-)-isomer
BRL 37344A
BRL-37344
BRL-37344 sodium
SB 206606
SB-206606
sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate
Molecular FormulaC19H22ClNO4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1
InChIKeyZGGNJJJYUVRADP-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRL-37344: Potent and Selective β3-AR Agonist


BRL-37344 (also cited as BRL 37344 or its sodium salt, CAS 127299-93-8) is a well-characterized, potent, and selective β3-adrenoceptor (β3-AR) agonist [1][2]. It is a chiral compound, with the RR-enantiomer demonstrating the highest agonist potency across all β-AR subtypes [1]. Originally developed as an anti-obesity agent, BRL-37344 is now a cornerstone research tool for investigating β3-AR function in tissues such as brown and white adipose tissue, gastrointestinal tract, urinary bladder, and myocardium [2]. Its primary utility lies in its ability to selectively stimulate β3-ARs at low concentrations, thereby inducing effects like lipolysis, thermogenesis, and smooth muscle relaxation with minimal engagement of β1- and β2-ARs [3].

1 Reported β3-AR selectivity profile for tissue-specific signaling studies
2 Stereochemical-control study fit (RR-enantiomer characterized)
3 Supports lipolysis, thermogenesis, and smooth muscle relaxation models

BRL-37344: Procurement Rationale


Substituting BRL-37344 with a different β3-AR agonist (e.g., CL 316243, SR 58611, CGP 12177) or even a different stereoisomeric mixture is scientifically invalid due to significant interspecies and inter-tissue differences in functional potency, efficacy, and selectivity [1][2]. For instance, in rat myocardium, BRL-37344 is the only β3-AR agonist among its class to induce a negative inotropic effect, whereas in human myocardium, it exhibits a distinct order of potency [1]. Furthermore, the RR-enantiomer of BRL-37344 is the primary active species, with a potency that is orders of magnitude greater than its SS counterpart, making stereochemical purity a critical determinant of experimental outcomes [3]. Generic substitution also risks introducing confounding off-target activities at β1- and β2-ARs, as selectivity ratios vary markedly between agonists [4]. The quantitative evidence below demonstrates why BRL-37344 is the optimal and non-interchangeable tool for specific scientific applications.

Species-dependent cardiac inotropy may not transfer to CL 316243, SR 58611, or CGP 12177
Stereochemical purity critical; RR- vs SS-enantiomer potency profiles differ significantly
Off-target β1/β2-AR engagement may differ between agonists, altering selectivity interpretation

BRL-37344: Quantitative Evidence Guide


Rat Detrusor Relaxation Potency vs. CL 316243

In isolated rat detrusor strips, BRL-37344 demonstrates a high and comparable potency to CL 316243 for inducing smooth muscle relaxation, but is nearly 100-fold more potent than the β2-AR agonist ritodrine [1]. This establishes BRL-37344 as a potent β3-AR agonist in urinary bladder tissue, a key model for overactive bladder research.

Detrusor Relaxation vs. CL 316243
Head-to-head
BRL-37344 pD₂ 8.51 ± 0.21
CL 316243 pD₂ 8.61 ± 0.24
~100-fold more potent than ritodrine (pD₂ 5.83)
Comparable bladder relaxation potency to another leading β3-AR agonist
Rat detrusor strips, 15 mM KCl precontraction
Urology Smooth Muscle Pharmacology β3-Adrenoceptor

Functional Selectivity: Glucose Uptake Over cAMP

In CHO-GLUT4myc cells, BRL-37344 acts as a biased agonist. It is a poor partial agonist for cAMP generation but displays similar potency and efficacy to the non-selective agonist isoproterenol (isoprenaline) for stimulating glucose uptake and GLUT4 translocation [1]. This suggests that BRL-37344 can selectively engage β-AR signaling pathways linked to metabolic outcomes without robustly activating the classical Gs-cAMP cascade.

Biased Agonism: Glucose vs cAMP
Data to verify
Poor partial agonist for cAMP generation
Similar potency/efficacy to isoprenaline for glucose uptake/GLUT4 translocation
Enables pathway-decoupled metabolic signaling studies
CHO-GLUT4myc cells; source review advised
Metabolism Diabetes Signal Transduction Functional Selectivity

Negative Inotropic Activity in Rat Ventricle

A comparative study of four β3-AR agonists (BRL-37344, SR 58611, CL 316243, CGP 12177) on ventricular contractility revealed a unique species-dependent effect for BRL-37344. In the rat heart, BRL-37344 was the only agonist among the four tested that was efficient at decreasing contractility (negative inotropic effect) [1]. This contrasts with its activity in the human heart, where all four agonists decreased contractility, but with a different order of potency.

Negative Inotropy in Rat Ventricle
Reported
BRL-37344: significant contractility decrease (20–30%)
SR 58611, CL 316243, CGP 12177: no significant effect in rat
Unique species-dependent response; not interchangeable with other β3-agonists
Isolated rat ventricular strips
Cardiovascular Pharmacology Myocardial Contractility Species Selectivity

β3-AR Binding Selectivity Profile

BRL-37344 demonstrates a clear binding selectivity profile in favor of the β3-adrenoceptor. Its affinity (Ki) for the β3-AR is 287 nM, which is significantly higher than its affinity for the β1-AR (Ki = 1750 nM) and β2-AR (Ki = 1120 nM) . This quantitative selectivity ratio is critical for experiments requiring β3-AR activation without confounding β1/β2 effects.

Binding Selectivity Profile
Data to verify
β3-AR Ki = 287 nM
β1-AR Ki = 1750 nM (6.1x selective)
β2-AR Ki = 1120 nM (3.9x selective)
Supports β3-selectivity interpretation; source verification recommended
Radioligand binding, recombinant receptors
Receptor Binding Selectivity Adrenergic Receptors

BAT Thermogenesis Stimulation Potency

BRL-37344 exhibits significantly higher potency for stimulating oxygen consumption (a proxy for thermogenesis) in brown adipose tissue (BAT) compared to the endogenous catecholamines. In cold-acclimated rats, the effect of BRL-37344 was 40-fold greater than that of norepinephrine (NA) [1]. Furthermore, BRL-37344 is 31-fold more potent than (-)-isoproterenol in stimulating the respiratory rate of isolated BAT fragments [2].

BAT Thermogenesis Potency
Reported
40-fold greater O₂ consumption than norepinephrine (in vivo)
31-fold more potent than (-)-isoproterenol (in vitro)
Supports robust thermogenesis model response interpretation
Cold-acclimated rats / isolated BAT fragments
Thermogenesis Obesity Brown Adipose Tissue

Gastroprotective Effect vs. Salmeterol

In a conscious rat model of indomethacin-induced gastric ulceration, BRL-37344 demonstrated potent gastroprotective activity. Its potency was significantly greater than that of the β2-AR agonist salmeterol. The effective dose for 50% protection (ED₅₀) for BRL-37344 was 0.09 µmol/kg (p.o.), while salmeterol was approximately 100 times less potent [1].

Gastroprotection vs. Salmeterol
Head-to-head
BRL-37344 ED₅₀ 0.09 µmol/kg p.o.
~100-fold more potent than salmeterol; 2.7-fold more potent than CL 316243
Demonstrates higher in vivo potency in mucosal protection model
Rat indomethacin-ulcer model, oral dosing
Gastroenterology Mucosal Protection In Vivo Pharmacology

BRL-37344: Research & Application Scenarios


Bladder Relaxation in OAB Models

BRL-37344 is the tool of choice for studying β3-AR function in urinary bladder smooth muscle. Its high potency (pD₂ = 8.51) and efficacy in relaxing rat detrusor strips, as established by direct comparison with CL 316243 and the β2-agonist ritodrine [1], ensure robust, on-target activation of the β3-AR subtype responsible for this physiological response. This is essential for validating β3-AR as a therapeutic target for OAB and for screening new chemical entities in functional assays.

Biased Signaling in Metabolic Tissues

Due to its unique functional selectivity profile, BRL-37344 is invaluable for studying β-AR signaling bias. Its ability to stimulate glucose uptake and GLUT4 translocation with similar efficacy to isoproterenol, but as a poor partial agonist for cAMP generation [1], allows researchers to decouple these two pathways. This makes BRL-37344 an ideal probe for investigating the mechanisms of β-AR-mediated metabolic regulation in adipocytes and skeletal muscle, independent of robust Gs-cAMP signaling.

Cardioprotection & Negative Inotropy in Rodents

For studies on the cardiac effects of β3-AR stimulation in rats, BRL-37344 is the only viable agonist option. Direct comparative data show that other β3-AR agonists (CL 316243, SR 58611, CGP 12177) fail to produce a negative inotropic effect in rat ventricular tissue [1]. Therefore, BRL-37344 is an absolute requirement for any research program investigating β3-AR-mediated modulation of contractility or cardioprotection in rodent models.

BAT Thermogenesis for Anti-Obesity

BRL-37344 is the gold standard agonist for robustly stimulating thermogenesis in brown adipose tissue (BAT). Its demonstrated potency, being 40-fold more effective than norepinephrine and 31-fold more potent than isoproterenol [1][2], provides a powerful and reliable stimulus for increasing energy expenditure in rodent models. This is critical for both fundamental research into BAT biology and for evaluating the anti-obesity potential of BAT activation.

Gastroprotective Mechanisms in Ulcer Models

BRL-37344 is the most potent β3-AR agonist for inducing mucosal protection in the rat stomach. Its in vivo ED₅₀ of 0.09 µmol/kg (p.o.) makes it nearly 100-fold more effective than salmeterol and 2.7-fold more effective than CL 316243 [1]. This superior efficacy makes it the preferred tool for studying the gastroprotective role of β3-ARs and for screening compounds in models of gastric injury.

Application
Selection Property
Validation Focus
Bladder smooth muscle relaxation studies (OAB models)
β3-AR-mediated detrusor relaxation potency
β3-AR specificity vs β2-AR in bladder tissue
β-AR signaling bias in metabolic tissues
Functional selectivity (glucose uptake over cAMP)
Pathway-decoupled metabolic readouts
Cardiac contractility studies in rodent models
Species-specific negative inotropic response
β3-AR selectivity in ventricular tissue
BAT thermogenesis and energy expenditure research
High potency for oxygen consumption stimulation
Supra-physiological thermogenic readout
Gastric mucosal protection studies
In vivo potency for ulcer inhibition
β3-AR-mediated mucosal protection endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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